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molecular formula C5H3ClN4O3S2 B8313280 5-Chloro-2-sulfamoyl-3-thenoyl azide

5-Chloro-2-sulfamoyl-3-thenoyl azide

Cat. No. B8313280
M. Wt: 266.7 g/mol
InChI Key: QMUKSAKNYPLVEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05889002

Procedure details

A solution of sodium nitrite (3.0 g; 43.4 mmol) in 20 ml of water was added dropwise with stirring at 0° C. to a solution of 5-chloro-2-sulfamoylthiophene-3-carbohydrazide (10.0 g; 39.1 mmol) in 80 ml of 1M hydrochloric acid and the mixture was stirred for 15 min. The precipitate was isolated by filtration, washed with water and dried to give 9.93 g (96%) of the title compound; 1H-NMR (DMSO-d6): δ 7.55 (s, 1H), 7.97 (br. s, 2H, NH2).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[N:1]([O-])=O.[Na+].[Cl:5][C:6]1[S:10][C:9]([S:11](=[O:14])(=[O:13])[NH2:12])=[C:8]([C:15]([NH:17][NH2:18])=[O:16])[CH:7]=1>O.Cl>[Cl:5][C:6]1[S:10][C:9]([S:11](=[O:13])(=[O:14])[NH2:12])=[C:8]([C:15]([N:17]=[N+:18]=[N-:1])=[O:16])[CH:7]=1 |f:0.1|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=CC(=C(S1)S(N)(=O)=O)C(=O)NN
Name
Quantity
80 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate was isolated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=CC(=C(S1)S(N)(=O)=O)C(=O)N=[N+]=[N-]
Measurements
Type Value Analysis
AMOUNT: MASS 9.93 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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